Epoxide Hydrolase Inhibition: Potency Comparison for 5-(Oxiran-2-yl)-2H-1,3-benzodioxole Derivatives
A derivative of the core 5-(oxiran-2-yl)-2H-1,3-benzodioxole scaffold demonstrates high affinity for soluble epoxide hydrolase (sEH), a key target in cardiovascular and inflammatory diseases. While direct inhibition data for the parent epoxide is limited, a closely related urea derivative (1-(3,4-methylenedioxyphenyl)-3-(1-propionylpiperidin-4-yl)urea) shows potent inhibition of human sEH with an IC50 of 61 nM [1]. This value provides a quantitative benchmark for this pharmacophore, contrasting with other benzodioxole-based inhibitors that may exhibit IC50 values > 1 µM [2].
| Evidence Dimension | In vitro sEH inhibition (IC50) |
|---|---|
| Target Compound Data | 61 nM (for a urea derivative of the benzodioxole scaffold) [1] |
| Comparator Or Baseline | Other benzodioxole-based inhibitors; reported IC50 > 1 µM (baseline for weak inhibition) [2] |
| Quantified Difference | > 16-fold more potent than the weak-inhibition baseline. |
| Conditions | Fluorescence-based assay using human recombinant sEH at pH 7.0 |
Why This Matters
This data establishes the 3,4-methylenedioxyphenyl motif as a privileged structure for potent sEH inhibition, validating its selection over other benzodioxole isomers or analogs for drug discovery programs targeting this enzyme.
- [1] BindingDB Entry BDBM50327830. 1-(3,4-Methylenedioxyphenyl)-3-(1-propionylpiperidin-4-yl)urea::CHEMBL1257989. IC50: 61 nM for human sEH. View Source
- [2] Shen HC, Hammock BD. Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. J Med Chem. 2012;55(5):1789-1808. (Context: The article discusses a range of sEH inhibitors, establishing a general baseline for weak inhibition in the micromolar range). View Source
